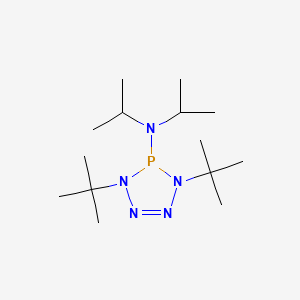
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine is a synthetic compound that belongs to the class of tetrazaphospholamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine typically involves the reaction of tert-butyl and isopropyl amines with a tetrazaphosphol precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions may occur at the nitrogen or phosphorus atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine include other tetrazaphospholamines with different substituents. Examples include:
- 1,4-Di-tert-butyl-1,4-dihydro-5H-tetrazaphosphol-5-amine
- N,N-Di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may impart unique chemical and physical properties
Propriétés
Numéro CAS |
65392-64-5 |
|---|---|
Formule moléculaire |
C14H32N5P |
Poids moléculaire |
301.41 g/mol |
Nom IUPAC |
1,4-ditert-butyl-N,N-di(propan-2-yl)tetrazaphosphol-5-amine |
InChI |
InChI=1S/C14H32N5P/c1-11(2)17(12(3)4)20-18(13(5,6)7)15-16-19(20)14(8,9)10/h11-12H,1-10H3 |
Clé InChI |
GVDKKBKHACHEST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P1N(N=NN1C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


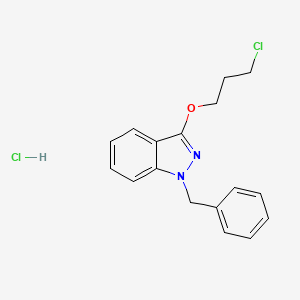
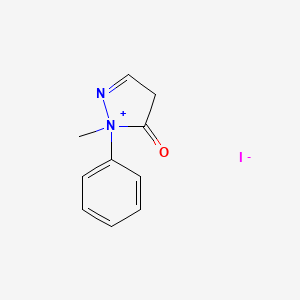

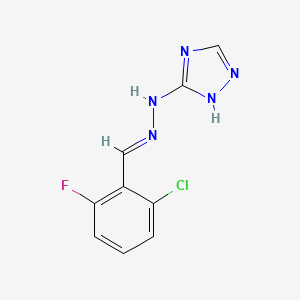

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
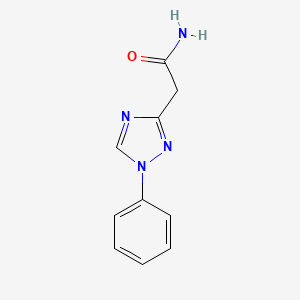

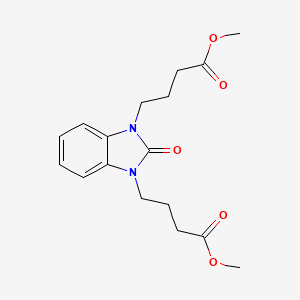

![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
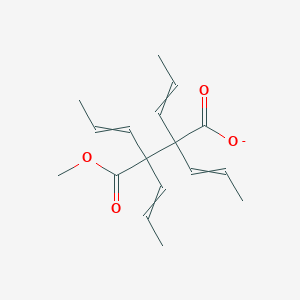
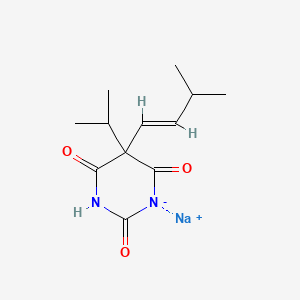
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
